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molecular formula C7H10ClNO3S B8435161 2-Chloro-1-methylpyridinium methanesulfonate

2-Chloro-1-methylpyridinium methanesulfonate

Cat. No. B8435161
M. Wt: 223.68 g/mol
InChI Key: MMUWHDVLRAINGJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532241

Procedure details

2.8 g of 1-[4-(5-carboxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine are suspended in 100 ml of N-methylpyrrolidine. 3.2 g of 2-chloro-1-methylpyridinium methanesulfonate are then added and the mixture is stirred at room temperature for 12 hours. Dried NH3 gas is then passed into the resulting solution until it is saturated and the mixture is stirred again for 10 hours. Customary working up gives 1-[4-(5-carbamoylindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)-piperazine.
Name
1-[4-(5-carboxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[CH:24]=[CH:25][C:26]3[O:30][CH2:29][CH2:28][C:27]=3[CH:31]=2)[CH2:19][CH2:18]1)([OH:3])=O.CS([O-])(=O)=O.ClC1C=CC=C[N+:39]=1C.N>CN1CCCC1>[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[CH:24]=[CH:25][C:26]3[O:30][CH2:29][CH2:28][C:27]=3[CH:31]=2)[CH2:19][CH2:18]1)(=[O:3])[NH2:39] |f:1.2|

Inputs

Step One
Name
1-[4-(5-carboxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine
Quantity
2.8 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2C(=CNC2=CC1)CCCCN1CCN(CC1)C=1C=CC2=C(CCO2)C1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
CS(=O)(=O)[O-].ClC1=[N+](C=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred again for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(N)(=O)C=1C=C2C(=CNC2=CC1)CCCCN1CCN(CC1)C=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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